Tri-o-tolyl phosphate
Overview
Description
Tri-ortho-cresyl phosphate (TOCP) is an organophosphorus compound widely used as a plasticizer, plastic softener, flame-retardant, and jet oil additive . It is known for its ability to induce delayed neurotoxicity in humans, birds, and other sensitive animals . TOCP has a history of causing significant health issues, including paralysis, when ingested or exposed to contaminated products .
Mechanism of Action
Target of Action
Tri-O-cresyl phosphate (TOCP) primarily targets the neuropathy target esterase (NTE/PNPLA6) . NTE is a serine hydrolase that is anchored to the endoplasmic reticulum (ER) membrane and catalyzes the deacylation of phosphatidylcholine (PC) and lysophosphatidylcholine (LPC) to glycerophosphocholine (GPC) . TOCP also interacts with the gamma-aminobutyric acid type-A receptor (GABA-A receptor) , and it has been found to exert estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .
Mode of Action
TOCP inhibits the enzymatic activity of NTE, which leads to a disruption in the balance between excitation and inhibition in neuronal circuits . This inhibition of NTE activity is considered the primary event in the initiation of organophosphate-induced delayed neurotoxicity (OPIDN) . TOCP also acts as an antagonist to the estrogen receptor alpha (ERα), while displaying agonistic activity on the G protein-coupled estrogen receptor (GPER), promoting cell migration .
Biochemical Pathways
The inhibition of NTE by TOCP disrupts the normal deacylation of PC and LPC to GPC . This disruption leads to a disturbance in phospholipid homeostasis in the ER, contributing to the initiation of OPIDN . The methylation, demethylation, methoxylation, and glycosylation pathways of TOCP isomers have also been observed .
Pharmacokinetics
After administration, TOCP reaches its highest concentration in plasma between 0.5 and 1 day . Under experimental conditions, the disappearance of TOCP from the plasma follows monoexponential kinetics with a half-life of 2.2 days . Saligenin cyclic-o-tolyl phosphate (SCOTP), the active neurotoxic metabolite of TOCP, is detected in the plasma as well as in the liver, kidneys, and lungs at all time points .
Result of Action
The primary result of TOCP’s action is the onset of OPIDN, a neurodegenerative disorder characterized by the delayed onset of prolonged ataxia and upper motor neuron spasticity . TOCP exposure can lead to locomotor hyperactivity lasting several hours, associated with defects in the postural control system and an impaired phototactic response . It can also induce a seizure-like, multiple C-bend-spaghetti phenotype .
Action Environment
TOCP is commonly found in global water sources, sediments, and biota . Environmental exposure to TOCP may lead to severe neurotoxic effects .
Biochemical Analysis
Biochemical Properties
Tri-O-cresyl phosphate is partially metabolized by the hepatic cytochrome P450 system . The metabolic pathways include hydroxylation at one or more methyl groups, dearylation (removal of an o-cresyl group), and conversion of the hydroxymethyl groups to an aldehyde or a carboxylic acid .
Cellular Effects
Tri-O-cresyl phosphate has been found to induce autophagy in human neuroblastoma SH-SY5Y cells . It reduces cell growth and induces prominent autophagy . In rat spermatogonial stem cells, it inhibits viability and induces autophagy, without affecting cell cycle and apoptosis .
Molecular Mechanism
Tri-O-cresyl phosphate exerts its effects at the molecular level through several mechanisms. It inhibits neuropathy target esterase (NTE), leading to organophosphate-induced delayed neuropathy (OPIDN) . It also induces Parkin translocation to mitochondria in SH-SY5Y cells, suggesting that autophagy may function to degrade mitochondria after exposure .
Temporal Effects in Laboratory Settings
In vivo experiments using the adult hen animal model showed that autophagy in spinal cord axons and in sciatic nerves was markedly induced at the early preclinical stage of Tri-O-cresyl phosphate-induced delayed neurotoxicity; it was decreased as the delayed neurotoxicity progressed to the overt neuropathy stage .
Dosage Effects in Animal Models
In adult male Fischer 344 rats, the disposition, elimination, and metabolism of 50 mg/kg of Tri-O-cresyl phosphate after ten daily oral doses was investigated . Groups of three treated animals were killed at intervals of 24, 48, 72, and 96 h after the last administrations .
Transport and Distribution
The internal exposure to Tri-O-cresyl phosphate is considered to be characterized by the quantification of its metabolite di-o-cresyl phosphate in urine . Di-o-cresyl phosphate is also one of the metabolites of o,o,m- and o,o,p-tricresyl phosphate, but not of the mono-o-tricresyl phosphates .
Subcellular Localization
It is known that it induces Parkin translocation to mitochondria in SH-SY5Y cells , suggesting that it may have effects on mitochondrial function.
Preparation Methods
TOCP can be synthesized by reacting phosphorus pentachloride with cresol, a mixture of para-, ortho-, and meta-isomers of methylphenol . Modern industrial production methods involve mixing cresol with phosphorus oxychloride or phosphoric acid . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
TOCP undergoes various chemical reactions, including:
Oxidation: TOCP can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, TOCP can hydrolyze to produce cresol and phosphoric acid.
Substitution: TOCP can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, water for hydrolysis, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are cresol derivatives and phosphoric acid .
Scientific Research Applications
TOCP has several scientific research applications:
Chemistry: Used as a plasticizer and flame retardant in various materials.
Biology: Studied for its neurotoxic effects and its role in inducing autophagy in cells.
Industry: Utilized in the production of lubricants, varnishes, and lacquers.
Comparison with Similar Compounds
TOCP is part of the organophosphorus compound family, which includes other compounds like tri-methyl phosphate and tri-ethyl phosphate . Compared to these compounds, TOCP is unique due to its potent neurotoxic effects and its ability to induce delayed neurotoxicity . Other similar compounds include tri-para-cresyl phosphate and tri-meta-cresyl phosphate, which have different isomeric forms but similar chemical properties .
Properties
IUPAC Name |
tris(2-methylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMRWXYRXBRSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O4P | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032192 | |
Record name | Tri-o-cresyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale-yellow, odorless liquid or solid (below 52 degrees F). [NIOSH], COLOURLESS OR PALE YELLOW LIQUID., Colorless to pale-yellow, odorless liquid or solid (below 52 °F). | |
Record name | Triorthocresyl phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
410 °C, BP: approximately 410 °C with slight decomposition, 770 °F (Slight decomposition), 770 °F (Decomposes) | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
437 °F ( 225 °C) (Closed cup), 225 °C c.c., 437 °F | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Sparingly soluble in water, Slightly soluble in alcohol; soluble in ether, Very soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acid, Solubility in water: none, Slight | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.1955 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.16, 1.20 | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density = 12.7 (air = 1), Relative vapor density (air = 1): 12.7, 12.7 | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.00002 [mmHg], 1.96X10-6 mm Hg at 25 °C, 0.00002 mmHg at 77 °F, (77 °F): 0.00002 mmHg | |
Record name | Triorthocresyl phosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Although the immediate action of organophosphorus esters is the inhibition of acetylcholinesterase, some of these compounds also produce a neurodegenerative disorder known as organophosphorus ester-induced delayed neurotoxicity (OPIDN). Tri-o-cresyl phosphate (TOCP) first produced this condition in humans and later in sensitive animal species. OPIDN is characterized by a delay period prior to onset of ataxia and paralysis. The neuropathologic lesions are Wallerian-type degeneration of the axon and myelin in the distal parts of the large tracts in both the central and peripheral nervous systems. In the past decade we have demonstrated that the pathognomonic features of OPIDN are an aberrant increase in autophosphorylation of calcium/calmodulin kinase II (CaM kinase II) and an increase in phosphorylation of cytoskeletal proteins, i.e., MAPs, tubulin, neurofilament triplet proteins, and myelin basic protein. Protein kinase-mediated phosphorylation of cytoskeletal proteins plays a critical role in regulating the growth and maintenance of the axon. We hypothesize that, in OPIDN, hyperphosphorylation of cytoskeletal proteins and axonal swelling are causally linked. Hyperphosphorylation of cytoskeletal proteins decreases their transport rate down the axon relative to their rate of entry into the axon, thus leading to their accumulation. Consistent with this hypothesis is our finding of the anomalous accumulation of phosphorylated neurofilament aggregates in the central and peripheral axons of hens treated with TOCP., Little is known regarding early biochemical events in organophosphate-induced delayed neurotoxicity (OPIDN) except for the essential inhibition of neuropathy target esterase (NTE). /The authors/ hypothesized that the homeostasis of lysophosphatidylcholine (LPC) and/or phosphatidylcholine (PC) in nervous tissues might be disrupted after exposure to the organophosphates (OP) which participates in the progression of OPIDN because new clues to possible mechanisms of OPIDN have recently been discovered that NTE acts as lysophospholipase (LysoPLA) in mice and phospholipase B (PLB) in cultured mammalian cells. To bioassay for such phospholipids, ... OPIDN /was induced/ in hens using tri-o-cresyl phosphate (TOCP) as an inducer with phenylmethylsulfonyl fluoride (PMSF) as a negative control; and the effects on the activities of NTE, LysoPLA and PLB, the levels of PC, LPC, and glycerophosphocholine (GPC), and the aging of NTE enzyme in the brain, spinal cord, and sciatic nerves were examined. The results demonstrated that the activities of NTE, NTE-LysoPLA, LysoPLA, NTE-PLB and PLB were significantly inhibited in both TOCP- and PMSF-treated hens. The inhibition of NTE and NTE-LysoPLA or NTE-PLB showed a high correlation coefficient in the nervous tissues. Moreover, the NTE inhibited by TOCP was of the aged type, while nearly all of the NTE inhibited by PMSF was of the unaged type. No significant change in PC or LPC levels was observed, while the GPC level was significantly decreased. However, there is no relationship found between the GPC level and the delayed symptoms or aging of NTE. All results suggested that LPC and/or PC homeostasis disruption may not be a mechanism for OPIDN because the PC and LPC homeostasis was not disrupted after exposure to the neuropathic OP, although NTE, LysoPLA, and PLB were significantly inhibited and the GPC level was remarkably decreased., Tri-ortho-cresyl phosphate (TOCP), an organophosphorus ester, is capable of producing organophosphorus ester-induced delayed neurotoxicity (OPIDN) in humans and sensitive animals. The mechanism of OPIDN has not been fully understood. The present study has been designed to evaluate the role of mitochondrial dysfunctions in the development of OPIDN. Adult hens were treated with 750 mg/kg bw TOCP by gavage and control hens were given an equivalent volume of corn oil. On day 1, 5, 15, 21 post-dosing, respectively, hens were anesthetized by intraperitoneal injection of sodium pentobarbital and perfused with 4% paraformaldehyde. The cerebral cortex cinerea and the ventral horn of lumbar spinal cord were dissected for electron microscopy. Another batch of hens were randomly divided into three experimental groups and control group. Hens in experimental groups were, respectively, given 185, 375, 750 mg/kg bw TOCP orally and control group received solvent. After 1, 5, 15, 21 days of administration, they were sacrificed and the cerebrum and spinal cord dissected for the determination of the mitochondrial permeability transition (MPT), membrane potential and the activity of succinate dehydrogenase. Structural changes of mitochondria were observed in hens' nervous tissues, including vacuolation and fission, which increased with time post-dosing. MPT was increased in both the cerebrum and spinal cord, with the most noticeable increase in the spinal cord. Membrane potential was decreased in both the cerebrum and spinal cord, although there was no significant difference in the three treated groups and control group. The activity of mitochondrial succinate dehydrogenase assayed by methyl thiazolyl tetrazolium (MTT) reduction also confirmed mitochondrial dysfunctions following development of OPIDN. The results suggested mitochondrial dysfunction might partly account for the development of OPIDN induced by TOCP., Exposure to triorthocresyl phosphate (TOCP) may result in a late neurological complication, i.e. organophosphate-induced delayed neuropathy (OPIDN). The aim of this study was to examine changes in levels of cyclin-dependent kinase 5 (CDK5) and of its activator, p35/p25, in the spinal cord of hens treated by TOCP. After exposure to a single dose of TOCP, groups of adult hens were examined in 3, 5, 7, 9, 14, and 18 days after exposure. CDK5, p35/p25 expression and distribution in the lumbar spinal cord were evaluated by immunohistochemistry and Western blotting. The hens showed signs of OPIDN around day 9 after exposure. The number of p (phosphorylated) -CDK5 and p35 positive cells increased significantly. Co-localization and mislocalization of p-CDK5 and p35/p25 was identified and became evident in neurons around the 9th day. Meanwhile, CDK5, p-CDK5, p35, p25 protein levels and p25/p35 ratio were increased, and peaked around the 9th day, then decreased. Some hens' unilateral common peroneal was treated by roscovitine 3 days after TOCP exposure. Axonal transport of these nerves was faster than of their opposite side and of those simply treated by TOCP. These findings indicate aberrant activation of CDK5 may be involved in the pathogenesis of OPIDN., For more Mechanism of Action (Complete) data for TRI-O-CRESYL PHOSPHATE (17 total), please visit the HSDB record page. | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or pale yellow liquid | |
CAS No. |
78-30-8 | |
Record name | o-Cresyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-30-8 | |
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Record name | Tri-o-cresyl phosphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri-o-tolyl phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=438 | |
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Record name | Phosphoric acid, tris(2-methylphenyl) ester | |
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Record name | Tri-o-cresyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032192 | |
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Record name | Tri-o-tolyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.003 | |
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Record name | TRI-O-CRESYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8II18JD0A | |
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Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
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Record name | Phosphoric acid, tri-o-tolyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TD55730.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
11 °C, -22-(-)13 °F, 52 °F | |
Record name | TRI-O-CRESYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4084 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRI-o-CRESYL PHOSPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0961 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | TRIORTHOCRESYL PHOSPHATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/671 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Triorthocresyl phosphate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0642.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of toxicity associated with Tri-O-Cresyl Phosphate (TOCP)?
A1: TOCP exerts its toxicity by inducing a condition known as organophosphorus compound-induced delayed neurotoxicity (OPIDN). [] This syndrome is characterized by ataxia progressing to paralysis, accompanied by degeneration of axons in the peripheral and central nervous systems. [, , , ]
Q2: How does TOCP cause OPIDN?
A2: TOCP itself is not directly neurotoxic. It undergoes metabolic activation in the liver to form a cyclic phosphate metabolite. [, ] This metabolite then targets and irreversibly inhibits an enzyme called neuropathy target esterase (NTE) in neurons. [, , , , ] While the exact mechanisms linking NTE inhibition to axonopathy remain unclear, it is believed to disrupt critical neuronal functions leading to axon degeneration.
Q3: What is the significance of NTE in TOCP-induced neurotoxicity?
A3: NTE is a critical enzyme found in various tissues, including the nervous system. [] Inhibition of NTE by over 70% in susceptible species initiates OPIDN. [] While NTE is known to have phospholipase activity, the exact link between its inhibition and the development of OPIDN is still under investigation. []
Q4: Are all animal species equally susceptible to TOCP-induced neurotoxicity?
A4: No, species exhibit varying susceptibilities to TOCP. [, ] Hens are particularly sensitive and are commonly used as an animal model to study OPIDN. [, , , ] Rats, on the other hand, display variable sensitivity depending on the strain. [, , ] This difference in susceptibility is thought to be related to variations in NTE structure, TOCP metabolism, or the ability of the active metabolite to reach target neurons in different species. [, ]
Q5: What are the typical clinical signs of TOCP poisoning in humans?
A5: Initial symptoms often include gastrointestinal distress. [, ] After a delay of 1-3 weeks, neurological symptoms manifest, starting with leg weakness and progressing to ataxia and potentially paralysis. [, , , ] Sensory disturbances and upper motor neuron involvement can also occur in severe cases. [, ]
Q6: What histological changes are observed in the nervous system following TOCP poisoning?
A6: TOCP primarily causes axonopathy, characterized by degeneration of axons in both the peripheral and central nervous systems. [, , , , , ] The long, large-diameter axons are particularly vulnerable. [, ] Myelin damage is also observed but is considered secondary to axonal degeneration. [, ] The spinal cord often shows significant demyelination and axonal loss. [, , ]
Q7: How is TOCP metabolized in the body?
A7: TOCP is primarily metabolized in the liver. [] The cytochrome P450 enzyme system plays a crucial role in its biotransformation. [, ] Pretreatment with enzyme inducers like 3-methylcholanthrene and beta-naphthoflavone has been shown to offer some protection against TOCP-induced neurotoxicity in hens, likely by altering its metabolism. [] Several metabolites have been identified, including the neurotoxic cyclic phosphate, di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate, and salicylic acid. [, ] The metabolic profile can vary across species. []
Q8: What is the molecular formula and weight of TOCP?
A8: The molecular formula of TOCP is C21H21O4P, and its molecular weight is 368.37 g/mol. []
Q9: Can you describe the spectroscopic data for TOCP?
A9: While the provided abstracts do not detail specific spectroscopic data, TCP isomers can be detected and quantified using techniques like thin-layer chromatography (TLC) and gas chromatography (GC). [] For instance, TLC with isooctane-ethyl acetate as the mobile phase and 2,6-dichloroquinone chloroimide as the visualizing agent can detect TCP. [] GC coupled with flame ionization detection allows for the quantification of TOCP in various matrices, including edible oils. []
Q10: What are the environmental concerns regarding TOCP?
A10: TOCP is considered a persistent organic pollutant and has been detected in various environmental compartments, including water sources, sediments, and biota. [] It poses risks to aquatic organisms, as demonstrated by developmental toxicity studies in zebrafish embryos. [] Therefore, its release into the environment should be minimized, and appropriate waste management strategies are crucial. []
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